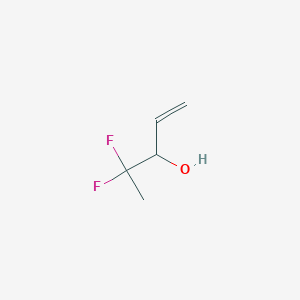
4,4-Difluoropent-1-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoropent-1-en-3-ol is an organic compound with the molecular formula C5H8F2O It is characterized by the presence of two fluorine atoms attached to the fourth carbon of a pentene chain, with a hydroxyl group on the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoropent-1-en-3-ol typically involves the fluorination of a suitable precursor. One common method is the reaction of 4,4-difluoropent-1-ene with a hydroxylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the addition of the hydroxyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoropent-1-en-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products:
Oxidation: Formation of 4,4-difluoropentan-3-one.
Reduction: Formation of 4,4-difluoropentanol.
Substitution: Formation of 4,4-diiodopent-1-en-3-ol.
Scientific Research Applications
4,4-Difluoropent-1-en-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoropent-1-en-3-ol involves its interaction with molecular targets through its fluorine atoms and hydroxyl group. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
4,4-Difluoropentane: Lacks the double bond and hydroxyl group, making it less reactive.
4,4-Difluoropent-2-en-1-ol: Has a different position of the double bond and hydroxyl group, leading to different chemical properties.
4,4-Difluorobutan-1-ol: Shorter carbon chain, resulting in different physical and chemical characteristics.
Properties
Molecular Formula |
C5H8F2O |
|---|---|
Molecular Weight |
122.11 g/mol |
IUPAC Name |
4,4-difluoropent-1-en-3-ol |
InChI |
InChI=1S/C5H8F2O/c1-3-4(8)5(2,6)7/h3-4,8H,1H2,2H3 |
InChI Key |
DGMBTFNTIPFIFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C=C)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















